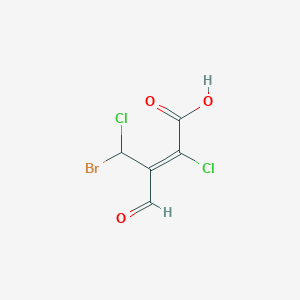

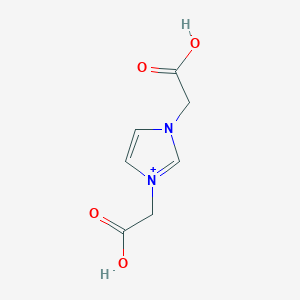

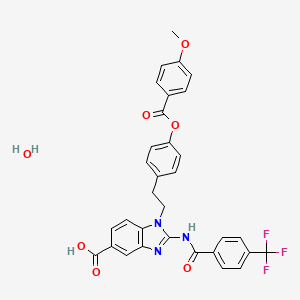

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is a third-generation bisphosphonate anti-osteoporosis drug . It is mainly used for the treatment of osteoporosis, hypercalcemia, and bone-related diseases caused by malignant tumors . It is a new type of bisphosphonic acid drug, which contains two phosphonic acid groups, and the compound is extremely polar .

Synthesis Analysis

A simple and novel methodology has been developed for the synthesis of 1,3-bis(carboxymethyl)imidazolium chloride [BCMIM][Cl] salt . The ionic salt [BCMIM][Cl] catalyzed the reaction among arylaldehydes; the substituted 1,3-dicarbonyl compounds and urea/thiourea at 80°C with 5 mol % under neat condition provided the substituted dihydropyrimidin-2(1H)-one/thiones in the synthesis step with yields of up to 96% .Molecular Structure Analysis

The monoanion of 1,3-bis(carboxymethyl)imidazolium (H2imdc+) combines with Cu(II) to produce an undulating 2D coordination polymer of composition Cu2(imdc)2(CH3OH)22·(CH3OH)(H2O) (1) in which copper acetate-like dimers, linked by imdc− ligands, act as 4-connecting centres .Chemical Reactions Analysis

The ionic salt [BCMIM][Cl] catalyzed the reaction among arylaldehydes; the substituted 1,3-dicarbonyl compounds and urea/thiourea at 80°C with 5 mol % under neat condition provided the substituted dihydropyrimidin-2(1H)-one/thiones in the synthesis step with yields of up to 96% .Physical And Chemical Properties Analysis

The compound is extremely polar .科学的研究の応用

Synthesis of Zwitterionic Compounds

The compound “1,3-Bis(carboxymethyl)-1H-imidazolium” can be used as a starting material in a multicomponent reaction to prepare zwitterionic compounds . This process involves the use of γ-aminobutyric acid (GABA) and results in the creation of 1,3-bis(3-carboxypropyl)imidazole (bcpim) .

Formation of Imidazolium Salts

This compound can be used in the formation of imidazolium salts . The alkylation of the non-substituted nitrogen (N3) of a preformed 1-substituted imidazole ring by substitution with alkyl halides is one of the most employed methods .

Preparation of Halide Salts

The compound “1,3-Bis(carboxymethyl)-1H-imidazolium” can be transformed into corresponding halide salts . This transformation process has been optimized by researchers .

Catalyst for Biginelli Multicomponent Reaction

The ionic salt form of this compound, [BCMIM][Cl], can act as a sustainable, recyclable, and metal-free ionic catalyst for the Biginelli multicomponent reaction . This reaction involves the coupling of arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea/thiourea .

Synthesis of Dihydropyrimidin-2(1H)-one/thiones

The ionic salt [BCMIM][Cl] can be used in the synthesis of dihydropyrimidin-2(1H)-one/thiones . These compounds have numerous biological and therapeutic properties .

Synthesis of Commercially Available Drugs

The methodology involving the ionic salt [BCMIM][Cl] has been used in the synthesis of commercially available drugs like Monastrol .

作用機序

Target of Action

The primary target of 1,3-Bis(carboxymethyl)-1H-imidazolium is copper (II) ions . The compound combines with copper (II) to produce a coordination polymer .

Mode of Action

The monoanion of 1,3-bis(carboxymethyl)imidazolium combines with copper (II) to produce an undulating 2D coordination polymer . In this structure, copper acetate-like dimers, linked by imdc− ligands, act as 4-connecting centres .

Biochemical Pathways

The compound affects the formation of coordination polymers. These polymers are formed by the combination of copper (II) acetate, copper (II) hexafluorosilicate and Himdc . In this structure, infinite parallel Cu3(OH)2 chains are linked by bridging imdc− ligands to form channels that have an approximately triangular cross-section .

Pharmacokinetics

It’s known that the compound undergoes a single crystal-to-single crystal transformation upon removal of coordinated and non-coordinated solvent molecules .

Result of Action

The result of the compound’s action is the formation of a 2D coordination polymer of composition Cu2(imdc)2(CH3OH)22·(CH3OH)(H2O) . This structure contains channels running parallel to the plane of the network .

Action Environment

The action of 1,3-Bis(carboxymethyl)-1H-imidazolium is influenced by environmental factors such as pressure. CO2 isotherms measured at 258 and 273 K show only modest uptake of CO2 but provide an indication that the sheets move apart at elevated pressures in order to accommodate the guest molecules .

将来の方向性

特性

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

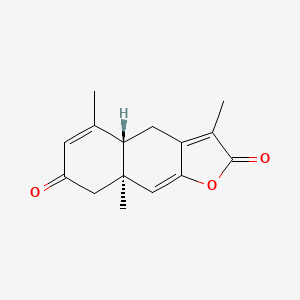

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)